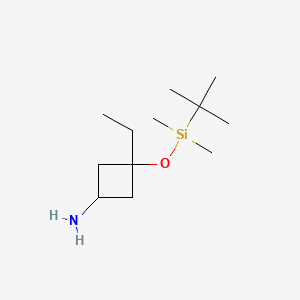
cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is a synthetic organic compound characterized by its unique cyclobutane ring structure. The presence of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl group or the ethyl group using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The cyclobutane ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-propylcyclobutan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is unique due to the specific combination of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring
Properties
Molecular Formula |
C12H27NOSi |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-7-12(8-10(13)9-12)14-15(5,6)11(2,3)4/h10H,7-9,13H2,1-6H3 |
InChI Key |
NPVXLXOQPBTJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















